(4E)-N-(2-fluorobenzyl)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide
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Description
(4E)-N-(2-fluorobenzyl)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide is a useful research compound. Its molecular formula is C24H26FNO5 and its molecular weight is 427.5 g/mol. The purity is usually 95%.
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Biological Activity
The compound (4E)-N-(2-fluorobenzyl)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, focusing on its anticancer properties, mechanism of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C25H28N2O6 with a molecular weight of 452.5 g/mol. The IUPAC name is (E)-N-(2-fluorobenzyl)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enamide. The presence of various functional groups such as hydroxy, methoxy, and fluorobenzyl contributes to its biological activity.
Biological Activity Overview
Benzofuran derivatives, including the compound , have been noted for their diverse biological activities:
- Anticancer Activity : Numerous studies have demonstrated that benzofuran derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to the one discussed have shown IC50 values in the low micromolar range against leukemia and solid tumors .
- Mechanism of Action : The mechanism by which this compound exerts its anticancer effects may involve the inhibition of tubulin polymerization and interference with cell cycle progression. The binding affinity to specific cellular targets is crucial for its activity .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications in the benzofuran structure significantly influence biological activity:
Substituent | Effect on Activity |
---|---|
Hydroxy group at C7 | Enhances hydrogen bonding interactions |
Fluorine substitution | Modulates lipophilicity and receptor binding |
Methoxy group | Contributes to hydrophobic interactions |
Acetamido group | Improves solubility and bioavailability |
Research indicates that the presence of a hydroxy group at position C7 is particularly important for anticancer activity, as it enhances interactions with target proteins .
Case Study 1: Cytotoxicity Against K562 Cells
A study evaluated the cytotoxic effects of similar benzofuran derivatives against K562 leukemia cells. The compound demonstrated an IC50 value of approximately 5 µM, indicating potent activity without significant toxicity towards normal cells .
Case Study 2: Antitumor Activity in Solid Tumors
Another investigation focused on a series of benzofuran derivatives, revealing that compounds with similar structural motifs exhibited IC50 values ranging from 11 µM to 12 µM against ovarian cancer cell lines A2780. This suggests that structural modifications can enhance antitumor efficacy .
Case Study 3: Mechanistic Insights
Studies on the mechanism of action revealed that compounds like (4E)-N-(2-fluorobenzyl)-6-(4-hydroxy-6-methoxy...) inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This was evidenced by flow cytometry analyses showing increased populations of cells in this phase upon treatment .
Properties
Molecular Formula |
C24H26FNO5 |
---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
(E)-N-[(2-fluorophenyl)methyl]-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enamide |
InChI |
InChI=1S/C24H26FNO5/c1-14(9-11-20(27)26-12-16-6-4-5-7-19(16)25)8-10-17-22(28)21-18(13-31-24(21)29)15(2)23(17)30-3/h4-8,28H,9-13H2,1-3H3,(H,26,27)/b14-8+ |
InChI Key |
GMECHSAECIOYLD-RIYZIHGNSA-N |
Isomeric SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)NCC3=CC=CC=C3F)O |
Canonical SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)NCC3=CC=CC=C3F)O |
Origin of Product |
United States |
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